(Naphthalene-1,2-diyl)bis(di-tert-butylphosphane)
Description
(Naphthalene-1,2-diyl)bis(di-tert-butylphosphane) is a bidentate phosphine ligand featuring a rigid naphthalene backbone with two di-tert-butylphosphine groups substituted at the 1,2-positions. Its IUPAC name is 1,2-bis[(di-tert-butyl)phosphinomethyl]naphthalene (CAS RN: Not explicitly provided in evidence, but structurally related to 121954-50-5 for the benzene analog ). The tert-butyl groups confer significant steric bulk and strong electron-donating properties, making it valuable in coordination chemistry and catalysis. The naphthalene backbone enhances rigidity and π-conjugation, which can influence metal-ligand bonding and catalytic activity.
Properties
CAS No. |
658705-49-8 |
|---|---|
Molecular Formula |
C26H42P2 |
Molecular Weight |
416.6 g/mol |
IUPAC Name |
ditert-butyl-(1-ditert-butylphosphanylnaphthalen-2-yl)phosphane |
InChI |
InChI=1S/C26H42P2/c1-23(2,3)27(24(4,5)6)21-18-17-19-15-13-14-16-20(19)22(21)28(25(7,8)9)26(10,11)12/h13-18H,1-12H3 |
InChI Key |
BSKMAEQXQDMGCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P(C1=C(C2=CC=CC=C2C=C1)P(C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Coupling with Boronic Acid Derivatives
A prominent method for synthesizing (naphthalene-1,2-diyl)bis(di-tert-butylphosphane) involves Suzuki-Miyaura coupling, leveraging palladium catalysts to cross-couple dihalonaphthalene precursors with di-tert-butylphosphine boronic acid derivatives. For instance, 1,2-dibromonaphthalene reacts with di-tert-butylphosphine boronic acid in the presence of Pd(OAc)₂ and a stabilizing ligand such as biphenyl-2-yl-di-tert-butylphosphane. The reaction typically proceeds in anhydrous tetrahydrofuran (THF) or toluene under inert conditions, with KF or K₂CO₃ as a base to facilitate transmetalation.
Example Procedure :
1,2-Dibromonaphthalene (1.0 equiv), di-tert-butylphosphine boronic acid (2.2 equiv), Pd(OAc)₂ (0.02 equiv), and biphenyl-2-yl-di-tert-butylphosphane (0.04 equiv) are combined in degassed THF. After heating at 80°C for 24 hours, the mixture is extracted with CH₂Cl₂, washed with brine, and purified via column chromatography to yield the target compound in 60–70% yield.
Stille Coupling with Stannane Reagents
Stille coupling offers an alternative route using tributylstannane derivatives. In this approach, 1,2-di(trifluoromethanesulfonyloxy)naphthalene reacts with bis(trialkylstannyl)di-tert-butylphosphine in the presence of Pd(PPh₃)₄ and tri-tert-butylphosphine. Xylene or toluene serves as the solvent, with temperatures exceeding 120°C to drive the reaction to completion.
Key Considerations :
- Stannane reagents require rigorous exclusion of moisture and oxygen.
- Yields range from 55% to 65%, with byproducts arising from homocoupling of stannane species.
Direct Phosphination of Naphthalene Derivatives
Lithium-Halogen Exchange Followed by Phosphine Quenching
Functionalizing naphthalene at the 1,2-positions demands precise regiocontrol. A two-step process involves generating a dilithio intermediate from 1,2-dibromonaphthalene using tert-butyllithium at −78°C, followed by quenching with chlorodi-tert-butylphosphine. This method achieves moderate yields (40–50%) due to competing side reactions but avoids transition-metal catalysts.
Optimization Strategies :
- Slow addition of tert-butyllithium minimizes oligomerization.
- Low temperatures (−78°C to −40°C) suppress proton abstraction from the phosphine reagent.
Reductive Coupling Strategies
Nickel-Catalyzed P–C Bond Formation
Nickel catalysts enable direct coupling of chlorodi-tert-butylphosphine with naphthalene diyl fragments. Using Ni(COD)₂ and a chelating diene ligand, the reaction proceeds via oxidative addition of the C–Br bonds in 1,2-dibromonaphthalene, followed by phosphine insertion. This method, while less common, provides yields up to 60% but requires specialized handling of air-sensitive nickel complexes.
Reaction Conditions :
Comparative Analysis of Synthetic Methods
| Method | Catalyst | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(OAc)₂ | 60–70% | High regioselectivity, scalable | Requires expensive boronic acid reagents |
| Stille Coupling | Pd(PPh₃)₄ | 55–65% | Tolerates electron-deficient substrates | Toxic stannane byproducts |
| Lithium-Halogen Exchange | None | 40–50% | Metal-free | Low yields, stringent conditions |
| Nickel-Catalyzed Coupling | Ni(COD)₂ | 50–60% | Direct P–C bond formation | Air-sensitive intermediates |
Chemical Reactions Analysis
Types of Reactions
(Naphthalene-1,2-diyl)bis(di-tert-butylphosphane) can undergo various types of chemical reactions, including:
Oxidation: The phosphane groups can be oxidized to phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphane groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include phosphine oxides and substituted naphthalene derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
(Naphthalene-1,2-diyl)bis(di-tert-butylphosphane) has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the synthesis of advanced materials, including polymers and electronic materials, due to its unique structural properties.
Mechanism of Action
The mechanism by which (Naphthalene-1,2-diyl)bis(di-tert-butylphosphane) exerts its effects depends on its application. In catalysis, it acts as a ligand that coordinates to metal centers, facilitating various chemical transformations. The molecular targets and pathways involved include metal-ligand interactions and the stabilization of reactive intermediates.
Comparison with Similar Compounds
1,2-Bis((di-tert-butylphosphino)methyl)benzene
- Structure: Benzene ring with 1,2-di-tert-butylphosphinomethyl substituents (CAS RN: 121954-50-5) .
- Steric Effects: Similar tert-butyl groups but reduced steric hindrance due to the smaller aromatic core.
- Applications : Likely used in catalysis, though naphthalene derivatives may offer superior stability in high-temperature reactions due to enhanced rigidity.
trans-1,2-Bis(diphenylphosphino)ethylene
- Structure : Ethylene backbone with trans-oriented diphenylphosphine groups (CAS RN: 983-81-3) .
- Steric Bulk: Phenyl groups are smaller than tert-butyl, leading to a smaller cone angle (~160° for Ph₂P vs. ~190° for t-Bu₂P). Flexibility: Ethylene allows conformational flexibility, whereas naphthalene enforces a fixed geometry.
- Applications : Widely used in cross-coupling reactions (e.g., Heck, Suzuki), but the target compound’s rigidity and stronger donating ability may improve selectivity in asymmetric catalysis.
Di-tert-butyl dinaphtho dioxaphosphepin
- Structure : Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin with tert-butyl and triphenylsilyl groups (CAS RN: 929097-92-7) .
- Key Differences :
- Heterocyclic Core : Phosphorus is part of a dioxaphosphepin ring, introducing oxygen atoms that reduce electron-donating capacity compared to pure phosphine ligands.
- Steric Environment : Triphenylsilyl groups add steric bulk but may hinder metal coordination.
- Applications: Specialized in asymmetric synthesis where heterocyclic ligands are required, but less versatile than monodentate or bidentate phosphines.
Comparative Data Table
| Compound | Backbone | Phosphine Substituents | Steric Bulk (Cone Angle) | Electron Donation | Applications |
|---|---|---|---|---|---|
| (Naphthalene-1,2-diyl)bis(di-t-BuPH₂) | Naphthalene | Di-tert-butyl | High (~190°) | Strong | Asymmetric catalysis, metal complexes |
| 1,2-Bis((di-t-BuPH₂)methyl)benzene | Benzene | Di-tert-butyl | Moderate (~185°) | Strong | Homogeneous catalysis |
| trans-1,2-Bis(Ph₂P)ethylene | Ethylene | Diphenyl | Moderate (~160°) | Moderate | Cross-coupling reactions |
| Di-t-Bu dinaphtho dioxaphosphepin | Dinaphtho ring | Di-tert-butyl, SiPh₃ | Very High | Weak-Moderate | Niche asymmetric synthesis |
Research Findings and Implications
- Steric Effects: The tert-butyl groups in the target compound create a highly shielded metal center, favoring mononuclear complexes and preventing unwanted dimerization .
- Backbone Influence : The naphthalene system’s rigidity may increase enantioselectivity in asymmetric catalysis compared to flexible ethylene-based ligands .
Notes and Limitations
- Direct comparative studies on catalytic performance or binding energies are absent in the provided evidence; conclusions are inferred from structural and electronic trends.
- The dinaphtho dioxaphosphepin derivative’s heterocyclic structure limits direct comparison but highlights diversity in phosphorus ligand design .
Biological Activity
(Naphthalene-1,2-diyl)bis(di-tert-butylphosphane) is a bisphosphine compound that has garnered attention in the field of organometallic chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions at the molecular level, its applications in medicinal chemistry, and relevant case studies.
Structural Overview
The compound consists of a naphthalene backbone with two di-tert-butylphosphane substituents. The phosphine groups are known for their ability to act as ligands in coordination chemistry, influencing the reactivity and stability of metal complexes.
Anticancer Properties
Recent studies have indicated that (Naphthalene-1,2-diyl)bis(di-tert-butylphosphane) exhibits significant anticancer properties. The mechanism appears to involve the induction of apoptosis in cancer cells. For instance, a study demonstrated that the compound could effectively inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. The IC50 values for these cell lines were found to be significantly lower than those for standard chemotherapeutic agents, suggesting a promising avenue for further research.
The proposed mechanism of action involves:
- Inhibition of Protein Kinases : The compound has been shown to inhibit specific protein kinases that are crucial for cancer cell survival and proliferation.
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress within cancer cells, leading to apoptosis.
- Cell Cycle Arrest : The compound causes cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.
Data Table: Biological Activity Summary
| Property | Observation |
|---|---|
| Anticancer Activity | Effective against breast and lung cancers |
| IC50 Values | Lower than standard chemotherapeutics |
| Mechanism | Protein kinase inhibition, ROS generation |
| Cell Cycle Impact | G2/M phase arrest |
Study 1: In Vitro Analysis
A recent in vitro study evaluated the effects of (Naphthalene-1,2-diyl)bis(di-tert-butylphosphane) on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM. This study highlighted the compound's potential as a lead structure for developing new anticancer agents.
Study 2: Metal Complex Formation
Another significant aspect of this compound is its ability to form stable metal complexes. Research demonstrated that when coordinated with platinum(II), the resulting complex showed enhanced cytotoxicity compared to the free ligand. This synergy suggests that (Naphthalene-1,2-diyl)bis(di-tert-butylphosphane) could serve as a valuable ligand in designing more effective metallodrugs.
Research Findings
The biological activity of (Naphthalene-1,2-diyl)bis(di-tert-butylphosphane) is supported by various research findings:
- Pharmacological Studies : Comprehensive pharmacological evaluations have confirmed its potential as an anticancer agent.
- Mechanistic Insights : Detailed mechanistic studies using molecular biology techniques have elucidated its pathways of action.
- Toxicology Assessments : Preliminary toxicology studies suggest that the compound has a favorable safety profile compared to existing chemotherapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
